![molecular formula C8H18ClNOS B14144551 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride CAS No. 3556-64-7](/img/structure/B14144551.png)
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is an organosulfur compound with the molecular formula C8H18ClNOS. It is a sulfonium salt, characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Sulfonium salts, including [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride, are typically synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide under nucleophilic substitution conditions can yield the desired sulfonium salt . The reaction proceeds via an S_N2 mechanism, where the sulfur atom in the thioether acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reactions are carried out in organic solvents, and the products are purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: Sulfonium salts can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide ions (CN-) or halide ions (Cl-, Br-) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
科学研究应用
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride has diverse applications in scientific research:
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride involves its ability to form sulfur ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The sulfonium ion acts as an electrophile, facilitating nucleophilic attacks and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in ylide chemistry.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions.
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
属性
CAS 编号 |
3556-64-7 |
|---|---|
分子式 |
C8H18ClNOS |
分子量 |
211.75 g/mol |
IUPAC 名称 |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H18NOS.ClH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
VQWAHISKPMTBPI-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C(=O)C[S+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


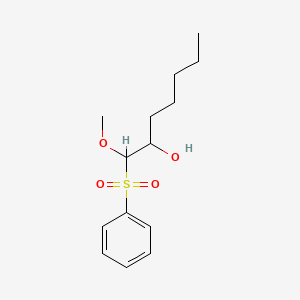
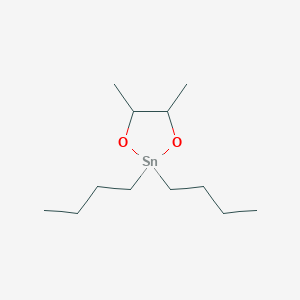
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
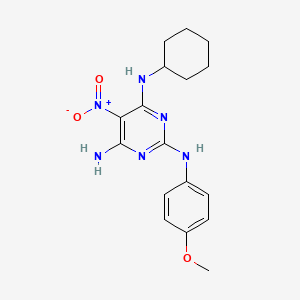
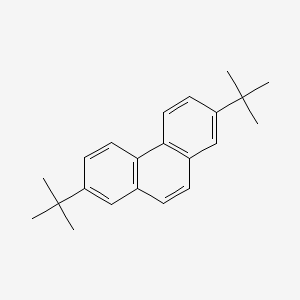
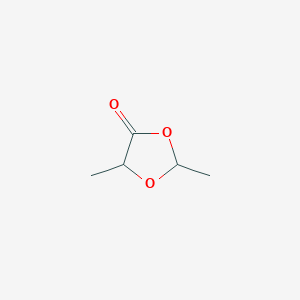

![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
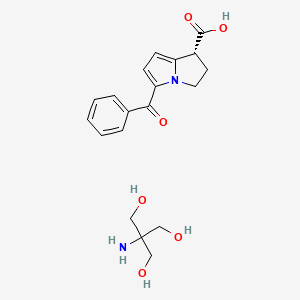
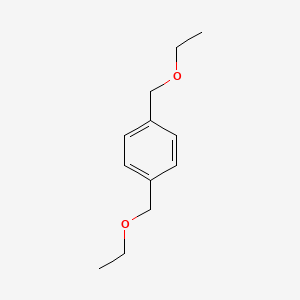
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

